Piketoprofen

Catalog No.
S539675
CAS No.
60576-13-8
M.F
C22H20N2O2
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piketoprofen

CAS Number

60576-13-8

Product Name

Piketoprofen

IUPAC Name

2-(3-benzoylphenyl)-N-(4-methyl-2-pyridinyl)propanamide

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C22H20N2O2/c1-15-11-12-23-20(13-15)24-22(26)16(2)18-9-6-10-19(14-18)21(25)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,23,24,26)

InChI Key

ASFKKFRSMGBFRO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(3-benzoylphenyl-alpha-methylacetamide)-4-methylpyridine, piketoprofen, piketoprofen hydrochloride

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3

The exact mass of the compound Piketoprofen is 344.1525 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Piketoprofen (CAS 60576-13-8) is a specialized non-steroidal anti-inflammatory drug (NSAID) and the 4-picolineamide derivative of ketoprofen. By converting the free propionic acid of ketoprofen into a bulky, lipophilic amide, piketoprofen exhibits altered physicochemical properties, including enhanced solubility in lipid bases and organic solvents (such as ethanol and methylene chloride) while remaining insoluble in water[1]. This structural modification eliminates the pH-dependent ionization typical of traditional NSAIDs, making it highly suitable as an active pharmaceutical ingredient (API) for targeted topical applications, including 1.8% creams and aerosols. For industrial buyers and formulators, piketoprofen represents a high-value upgrade from bulk ketoprofen, offering distinct formulation advantages for localized musculoskeletal therapies.

Substituting piketoprofen with its parent compound, ketoprofen, or other in-class free-acid NSAIDs like flurbiprofen, fundamentally alters the formulation matrix and penetration kinetics. Free-acid NSAIDs possess pKa values around 4.0–4.5, meaning their skin penetration is highly dependent on the pH of the vehicle; at physiological pH, they ionize, which can hinder passive diffusion through the lipophilic stratum corneum and increase systemic absorption [1]. In contrast, piketoprofen’s neutral amide linkage ensures a consistent, highly lipophilic partition coefficient regardless of the formulation's pH. This creates a local depot effect in the dermal layers, maximizing tissue concentration at the site of inflammation while minimizing the systemic plasma levels that drive gastrointestinal or renal toxicity. Consequently, generic free acids cannot replicate the specific release profiles and formulation stability of piketoprofen in advanced creams and aerosols.

Superior Local Tolerability in Head-to-Head Clinical Formulations

In a 14-day double-blind, double-dummy multicenter trial evaluating treatments for extra-articular rheumatism, a 1.8% piketoprofen cream demonstrated excellent local tolerability compared to a 40 mg flurbiprofen local action transcutaneous (LAT) patch. The study reported an adverse event withdrawal rate of only 1.5% (1 out of 65 patients) for the piketoprofen formulation, compared to 3.1% (2 out of 64 patients) for the flurbiprofen patch [1]. Both treatments provided significant improvements in disease severity and pain intensity, but the cream format of piketoprofen maintained a lower threshold for application-site reactions.

Evidence DimensionAdverse event withdrawal rate
Target Compound Data1.5% (1.8% piketoprofen cream)
Comparator Or Baseline3.1% (40 mg flurbiprofen LAT patch)
Quantified Difference50% relative reduction in adverse event-driven withdrawals
Conditions14-day double-blind clinical trial in 129 patients with soft tissue rheumatism

Demonstrates to formulators that piketoprofen can be formulated into highly tolerable topical creams that outperform competing patch technologies in patient compliance.

Elimination of pH-Dependent Ionization for Formulation Stability

The synthesis of piketoprofen involves reacting ketoprofen with 2-amino-4-methylpyridine to form a 4-picolineamide linkage. This increases the molecular weight from 254.28 g/mol (ketoprofen) to 344.41 g/mol (piketoprofen) and completely neutralizes the carboxylic acid moiety[1]. Unlike ketoprofen, which requires strict pH buffering to prevent ionization and ensure skin permeability, piketoprofen remains un-ionized across typical topical formulation pH ranges. This profound shift in lipophilicity allows it to be easily dissolved in methylene chloride, ethanol, and lipid bases, ensuring consistent percutaneous absorption independent of the vehicle's aqueous pH.

Evidence DimensionIonization potential in topical vehicles
Target Compound DataNon-ionizable amide (pH-independent lipophilicity)
Comparator Or BaselineKetoprofen (Free acid, pKa ~4.4, highly pH-dependent)
Quantified DifferenceComplete removal of the acidic proton, increasing molecular weight by ~35% and shifting solubility strictly to organic/lipid phases
ConditionsStandard topical formulation conditions (pH 5.0 - 7.0)

Eliminates the need for complex buffering systems in topical manufacturing, simplifying the production of stable, high-penetration creams and aerosols.

High-Yield API Upcycling from Bulk Ketoprofen

Piketoprofen serves as a high-value downstream derivative for manufacturers already handling bulk ketoprofen. The synthetic route involves the conversion of ketoprofen to its acid chloride using thionyl chloride, followed by a direct amidation with 2-amino-4-methylpyridine [1]. This two-step sequence efficiently converts a heavily commoditized generic NSAID into a specialized, proprietary-grade topical API. The resulting piketoprofen can also be isolated as a hydrochloride salt (CAS 59512-37-7) with a melting point of 180-182°C, providing versatile solid-state handling options for different manufacturing lines.

Evidence DimensionAPI Market Positioning & Synthesis
Target Compound DataSpecialized topical amide (Piketoprofen / Piketoprofen HCl)
Comparator Or BaselineCommoditized bulk free acid (Ketoprofen)
Quantified DifferenceAddition of the 4-methyl-2-pyridinyl group via a standard acid chloride intermediate
ConditionsIndustrial synthesis using thionyl chloride and 2-amino-4-methylpyridine

Justifies the procurement of piketoprofen as a strategic portfolio upgrade for pharmaceutical manufacturers looking to enter the premium topical analgesic market.

Formulation of Premium Topical Analgesic Creams and Aerosols

Due to its non-acidic, highly lipophilic nature, piketoprofen is the ideal API for developing 1.8% to 2.0% topical creams and aerosol sprays. Its ability to partition effectively into the stratum corneum without pH-dependent ionization makes it superior to free-acid NSAIDs for sustained local release in treating extra-articular rheumatism and acute musculoskeletal pain [1].

Development of Localized 'Depot' Drug Delivery Systems

Piketoprofen's increased molecular weight and lipophilicity compared to ketoprofen restrict its rapid systemic absorption, favoring retention in local dermal and muscle tissues. This makes it a prime candidate for researchers designing localized depot formulations, such as lipid microemulsions or advanced oleaginous bases, where minimizing systemic plasma levels is a critical safety endpoint [2].

API Portfolio Diversification via Ketoprofen Derivatization

For industrial chemical manufacturers, piketoprofen represents a strategic downstream product. By utilizing standard amidation chemistry (via thionyl chloride and 2-amino-4-methylpyridine), manufacturers can upcycle bulk ketoprofen into piketoprofen or its hydrochloride salt, creating a higher-margin product tailored specifically for the dermatological and sports medicine markets[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

344.152477885 Da

Monoisotopic Mass

344.152477885 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

362QBC4NL0

ATC Code

M - Musculo-skeletal system
M02 - Topical products for joint and muscular pain
M02A - Topical products for joint and muscular pain
M02AA - Antiinflammatory preparations, non-steroids for topical use
M02AA28 - Piketoprofen

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Wikipedia

Piketoprofen

Dates

Last modified: 08-15-2023
1: Fernández-Jorge B, Goday Buján JJ, Paradela S, Mazaira M, Fonseca E. Consort photocontact dermatitis from piketoprofen. Contact Dermatitis. 2008 Feb;58(2):113-5. doi: 10.1111/j.1600-0536.2007.01183.x. PubMed PMID: 18186752.
2: Rodríguez-Lozano J, Goday Buján JJ, Del Pozo J, Fonseca E. Allergic contact dermatitis from topical piketoprofen. Contact Dermatitis. 2005 Feb;52(2):110-1. PubMed PMID: 15725293.
3: López-Abad R, Paniagua MJ, Botey E, Gaig P, Rodriguez P, Richart C. Topical dexketoprofen as a cause of photocontact dermatitis. J Investig Allergol Clin Immunol. 2004;14(3):247-9. PubMed PMID: 15552721.
4: Buján JJ, Morante JM, Güemes MG, Del Pozo Losada J, Capdevila EF. Photoallergic contact dermatitis from piketoprofen. Contact Dermatitis. 2000 Nov;43(5):315. PubMed PMID: 11016682.
5: Navarro LA, Jorro G, Morales C, Peláez A. Allergic contact dermatitis due to piketoprofen. Contact Dermatitis. 1995 Mar;32(3):181. PubMed PMID: 7774201.
6: Fabregas JL, Cucala J, Segura J, Tarrus E. Percutaneous absorption of piketoprofen in rabbits: effect of nonionic surface-active agents. Farmaco Prat. 1986 May;41(5):177-83. PubMed PMID: 3487466.

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